Cas no 2228714-20-1 (tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate)

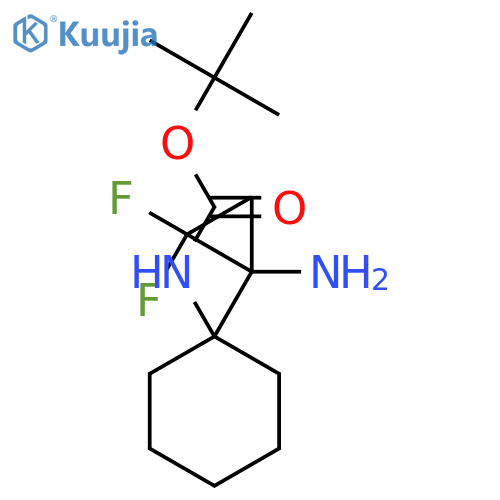

2228714-20-1 structure

商品名:tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate

tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate

- 2228714-20-1

- tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate

- EN300-1884756

-

- インチ: 1S/C14H24F2N2O2/c1-11(2,3)20-10(19)18-12(7-5-4-6-8-12)13(17)9-14(13,15)16/h4-9,17H2,1-3H3,(H,18,19)

- InChIKey: TXLQUODXSWHZPF-UHFFFAOYSA-N

- ほほえんだ: FC1(CC1(C1(CCCCC1)NC(=O)OC(C)(C)C)N)F

計算された属性

- せいみつぶんしりょう: 290.18058434g/mol

- どういたいしつりょう: 290.18058434g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 401

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1884756-10.0g |

tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |

2228714-20-1 | 10g |

$6266.0 | 2023-06-03 | ||

| Enamine | EN300-1884756-0.5g |

tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |

2228714-20-1 | 0.5g |

$1399.0 | 2023-09-18 | ||

| Enamine | EN300-1884756-0.25g |

tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |

2228714-20-1 | 0.25g |

$1341.0 | 2023-09-18 | ||

| Enamine | EN300-1884756-1.0g |

tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |

2228714-20-1 | 1g |

$1458.0 | 2023-06-03 | ||

| Enamine | EN300-1884756-5.0g |

tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |

2228714-20-1 | 5g |

$4226.0 | 2023-06-03 | ||

| Enamine | EN300-1884756-2.5g |

tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |

2228714-20-1 | 2.5g |

$2856.0 | 2023-09-18 | ||

| Enamine | EN300-1884756-0.1g |

tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |

2228714-20-1 | 0.1g |

$1283.0 | 2023-09-18 | ||

| Enamine | EN300-1884756-0.05g |

tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |

2228714-20-1 | 0.05g |

$1224.0 | 2023-09-18 | ||

| Enamine | EN300-1884756-1g |

tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |

2228714-20-1 | 1g |

$1458.0 | 2023-09-18 | ||

| Enamine | EN300-1884756-5g |

tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)cyclohexyl]carbamate |

2228714-20-1 | 5g |

$4226.0 | 2023-09-18 |

tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

2228714-20-1 (tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)cyclohexylcarbamate) 関連製品

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量